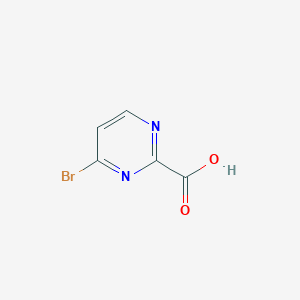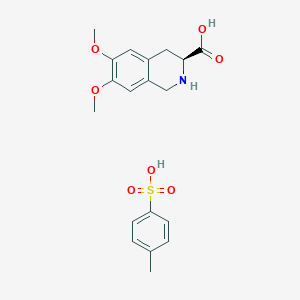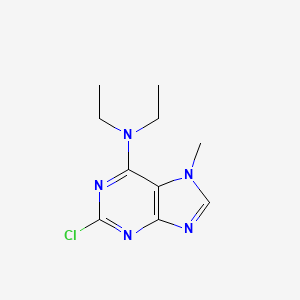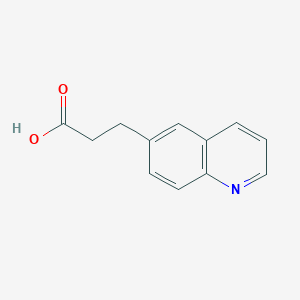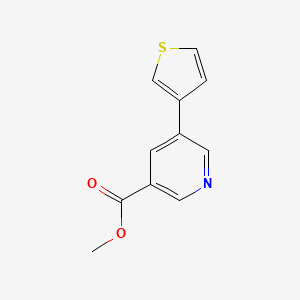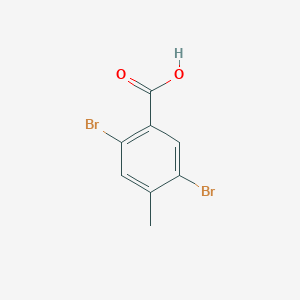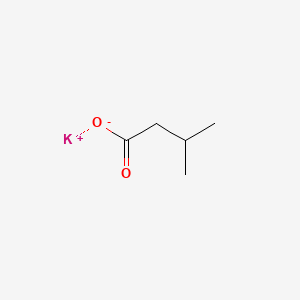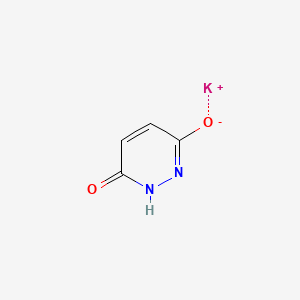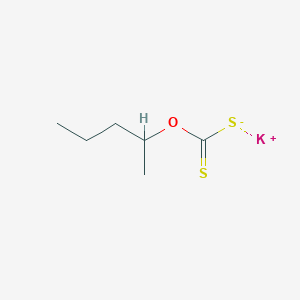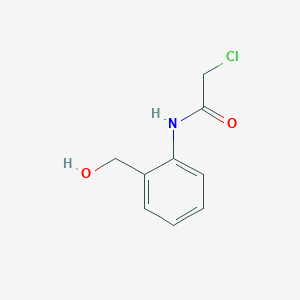
2-chloro-N-(2-(hydroxyméthyl)phényl)acétamide
Vue d'ensemble
Description
2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide is a compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 . It is an off-white solid and is stored at temperatures between 0-5°C . It is a N-hydroxymethyl derivative of chloroacetamide .
Synthesis Analysis
One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . Another study reported the synthesis of N-(substituted phenyl)-2-chloroacetamides, which could potentially include the synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide .Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is 1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) . The presence of N-H…O hydrogen bonds in the crystal structure of similar compounds has been reported .Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide are not available, it may be used as a reagent in the synthesis of other compounds .It has a molecular weight of 199.64 and is stored at temperatures between 0-5°C .
Applications De Recherche Scientifique
Synthèse organique
Le 2-chloro-N-(2-(hydroxyméthyl)phényl)acétamide est utilisé comme réactif en synthèse organique. Il sert d'agent amidométhylant pour les N,N-dialkylanilines dans la réaction de Tscherniac-Einhorn . Cette réaction est importante pour la synthèse de composés organiques complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Recherche pharmaceutique
Dans l'industrie pharmaceutique, ce composé est exploré pour son potentiel en tant que composant de base dans le développement de médicaments. Il peut être utilisé dans la synthèse de diverses molécules pharmacologiquement actives, telles que le chlorhydrate de 1-(aminométhyl)-2-méthoxynaphtalène, qui a des applications thérapeutiques potentielles .
Production agrochimique
Le rôle du composé s'étend au secteur agricole, où il est impliqué dans la synthèse de produits agrochimiques. Sa réactivité et sa stabilité dans diverses conditions en font un intermédiaire précieux dans la création de composés qui protègent les cultures contre les ravageurs et les maladies .
Science des matériaux
En science des matériaux, le this compound est étudié pour son utilisation dans la création de nouveaux matériaux. Ses propriétés chimiques pourraient contribuer au développement de matériaux innovants ayant des caractéristiques spécifiques souhaitées .
Applications environnementales
La recherche sur les applications environnementales de ce composé comprend son utilisation comme intermédiaire dans la synthèse de produits chimiques qui pourraient potentiellement contribuer aux efforts de protection et de remédiation environnementales .
Recherche en biochimie
Ce composé est également important dans la recherche en biochimie, où il peut être utilisé pour étudier les voies et les réactions biochimiques. Ses interactions avec diverses enzymes et substrats peuvent fournir des informations sur les mécanismes des processus biologiques .
Safety and Hazards
Orientations Futures
The compound has high biocide action and is utilized as a preservative . It could be a promising candidate for in vivo toxicity studies . From a biological and industrial point of view, this compound could provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy .
Mécanisme D'action
Mode of Action
It is a N-hydroxymethyl derivative of chloroacetamide, and it has been reported to be a formaldehyde releaser
Pharmacokinetics
It is reported to be very soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Its solubility in water suggests that it could be influenced by the hydration status of the environment.
Analyse Biochimique
Biochemical Properties
It is known to be a N-hydroxymethyl derivative of chloroacetamide . It has been reported to be a formaldehyde releaser .
Cellular Effects
It has been shown to inhibit the growth of bacteria by inhibiting the synthesis of proteins from RNA .
Molecular Mechanism
It is known to inhibit the synthesis of proteins from RNA in bacteria , suggesting that it may interact with the protein synthesis machinery in these organisms.
Propriétés
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGYMSJKPJYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626656 | |
| Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189940-09-8 | |
| Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

